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Introduction:

Trimethylaluminum (TMA), with the chemical formula Al2(CHs)s, is a pyrophoric, colorless
liquid organoaluminum compound.[1] In the field of photovoltaics, high-purity TMA is a critical
precursor material, primarily utilized for the deposition of thin aluminum oxide (Alz203) films.[1]
[2][3] These Alz0s layers play a crucial role in enhancing the efficiency and stability of various
solar cell technologies, most notably crystalline silicon (c-Si) and perovskite solar cells. The
primary method for depositing these films from TMA is Atomic Layer Deposition (ALD), a
technique that allows for monolayer-by-monolayer growth, resulting in highly conformal,
pinhole-free films with precise thickness control.[4][5]

The key function of the Al20s layer is to provide excellent surface passivation on silicon wafers,
particularly on p-type silicon.[1][6] This passivation is achieved through two mechanisms:
chemical passivation, which reduces the density of interface defects (dangling bonds), and
field-effect passivation, which is caused by a high density of fixed negative charges (Qf) within
the Al20s layer that repels minority charge carriers (electrons in p-type Si) from the surface.[6]
By minimizing surface recombination, these passivation layers lead to significant improvements
in solar cell open-circuit voltage (Voc) and overall power conversion efficiency (PCE).

Special "solar grade" TMA has been developed as a cost-effective alternative to the ultra-pure
semiconductor grade, without compromising the quality of surface passivation for photovoltaic
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applications.[7][8]

Application 1: Surface Passivation of Crystalline
Silicon Solar Cells

The most prominent application of TMA in photovoltaics is as a precursor for depositing Al203
passivation layers on crystalline silicon wafers, a key feature in modern high-efficiency cell
architectures like Passivated Emitter and Rear Contact (PERC) solar cells.[6]

Experimental Protocol: Al203 Deposition via Thermal
Atomic Layer Deposition (ALD)

This protocol describes the deposition of a thin Al203 passivation layer on a p-type
monocrystalline silicon wafer using thermal ALD with TMA and water (H20) as precursors.

1. Substrate Preparation:
o Start with a p-type Czochralski (Cz) or Float-Zone (FZ) silicon wafer.

o Perform a standard RCA (Radio Corporation of America) clean or an equivalent cleaning
procedure to remove organic and inorganic surface contaminants.

e Conclude with a final dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 60
seconds) to remove the native oxide layer and create a hydrogen-terminated silicon surface
(H-Si).

e Immediately transfer the cleaned, H-terminated wafer into the ALD reactor's load lock to
prevent re-oxidation.

2. ALD Process Parameters:
o Precursors: Trimethylaluminum (TMA) and Deionized (DI) Water (Hz20).
» Deposition Temperature: Set the reactor chamber temperature to 200-250°C.

e ALD Cycle Sequence (One Cycle):
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o TMA Pulse: Introduce TMA vapor into the chamber for a duration of 0.06 seconds. The
TMA molecules will chemisorb onto the wafer surface.

o Inert Gas Purge 1: Purge the chamber with an inert gas (e.qg., high-purity Nitrogen, N2) for
10 seconds to remove any unreacted TMA and methane (CHas) byproduct.

o H20 Pulse: Introduce H20 vapor into the chamber. The water molecules will react with the
surface-bound methyl groups, forming Al-OH bonds and releasing methane.

o Inert Gas Purge 2: Purge the chamber with N2 again to remove unreacted water vapor and
byproducts.

e Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The
growth rate is typically around 1 A (0.1 nm) per cycle. For a target thickness of 10-15 nm,
100-150 cycles are required.[4]

3. Post-Deposition Annealing:

» After deposition, the wafer must be annealed to activate the passivation properties of the
Al20s3 film.

o Transfer the wafer to a tube furnace or a rapid thermal annealing (RTA) system.

e Anneal at 400°C in an Nz or Oz-containing atmosphere.[6][9] An Oz atmosphere can lead to
the best chemical passivation.[9]

e The annealing step helps to restructure the Si/Al20s interface, form a thin interfacial SiOx
layer, and maximize the negative fixed charge density.[9]

Data Presentation: Performance Enhancement

The application of an ALD-deposited Al20s layer significantly improves the electronic quality of
the silicon surface.
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Before Passivation

After Al203

Parameter . Passivation & Reference
(Typical) .
Annealing
Effective Carrier
o <100 ps > 2000 ps [6]
Lifetime (t_eff)
Surface
Recombination > 1000 cm/s <3cm/s [7]
Velocity (S_eff)
Fixed Charge Density
N/A -5.2 x 1022 cm~2
(Q_f)
Interface Defect )
) ) High ~3 x 10t cm~2eV1
Density (D_it)
Implied Open-Circuit
] <650 mVv > 700 mV [6]
Voltage (iVoc)
PERC Solar Cell ) Achieved up to
o (Baseline) [6]
Efficiency 21.54%
Workflow Diagram
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Workflow for Al2Os surface passivation using thermal ALD.
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Application 2: Aluminum Doping Precursor for Local
Back Surface Field (BSF)

In certain advanced cell concepts, the Al20s layer deposited from TMA can serve a dual
purpose: passivation and as a source of aluminum atoms for creating a local p+ doped region,
known as a Back Surface Field (BSF).[10] This is typically achieved through a laser-based
process.

Experimental Protocol: Laser Doping from Al203

This protocol outlines the formation of a local p+ BSF on a p-type silicon wafer using an Al203
layer as the dopant source. This process is often used in Passivated Emitter, Rear Locally
diffused (PERL) cell designs.

1. Passivation Stack Deposition:

» Deposit a thin (e.g., 10 nm) Al2Os layer on the rear surface of a p-type silicon wafer using the
ALD protocol described in Application 1.[10]

» Deposit a capping layer, such as silicon nitride (SiNx) or silicon oxide (SiOx), on top of the
Al203 using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[10] This layer acts as
an anti-reflection coating and protects the Al20s.

2. Laser Processing:
o Use a high-intensity pulsed laser (e.g., a picosecond laser) to pattern the rear surface.

e The laser is focused through the capping and Al2Os layers. The high energy of the laser
simultaneously ablates the dielectric layers in a localized spot and melts a small volume of
the underlying silicon.[10]

» During this brief molten phase, aluminum atoms from the Al2Os layer are incorporated into
the silicon.[10]

» As the silicon re-solidifies, it forms a localized, heavily p-doped (p+) region, creating the local
BSF.
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3. Metallization:

o After laser processing, a metal contact (e.g., screen-printed aluminum or plated
nickel/copper) is deposited over the rear surface, making contact with the silicon only at the
laser-opened points.

Data Presentation: Doping and Cell Performance

This laser-doping technique allows for the creation of high-quality local BSFs while maintaining
excellent passivation between the contacts.

Parameter Description Achieved Value Reference

Thickness of the

Al20s Layer Thickness  aluminum source 10 nm [10]
layer.
Local BSF Sheet Indicates the doping
_ , ~15 Q/sq [10]
Resistance level of the p+ region.
Final device )
o ) Up to 20.7% on 6-inch
p-PERL Cell Efficiency  performance using [10]

) ) Cz-Si
this technique.

Logical Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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